molecular formula C22H42B2F8P2 B6310339 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97% CAS No. 1799401-52-7

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97%

Cat. No. B6310339
CAS RN: 1799401-52-7
M. Wt: 542.1 g/mol
InChI Key: OCAXMXBMZLDGLW-UHFFFAOYSA-P
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Description

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), or 1,2-Bis(DCPE-BF4), is an organophosphonium ionic liquid that has been used in a variety of scientific research applications. It is a highly hydrophobic, thermally stable, and non-toxic ionic liquid that can be used as a solvent or catalyst in a variety of organic reactions. It has been used in the synthesis of a variety of organic compounds, including pharmaceuticals, polymersization catalysts, and monomers. Additionally, 1,2-Bis(DCPE-BF4) has been used in the synthesis of metal-organic frameworks and other nanomaterials.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : A study by Burt et al. (1979) discusses a simple synthesis method for related compounds like 1,2-bis(dimethylphosphino)ethane and 1,2-bis(diethylphosphino)ethane, which may be relevant for the synthesis of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate). This method involves using Grignard reagents to produce tetraalkyldiphosphine (Burt, R. J., Chatt, J., Hussain, W., & Leigh, G. J., 1979).

  • Chemical Structure and Interactions : The structure and redox properties of related bis(phosphino) and bis(phosphonio) derivatives have been investigated by Sasaki et al. (1999). They explored the electrochemical aspects and molecular structures, providing insights that could be extrapolated to the study of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) (Sasaki, S., Tanabe, Y., & Yoshifuji, M., 1999).

Applications in Gas Solubility and Ionic Liquids

  • Solubility in Ionic Liquids : Anthony et al. (2005) present research on the solubility of gases in ionic liquids, including tetrafluoroborate, which is part of the compound . This study might offer valuable insights into the solubility characteristics of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) in similar environments (Anthony, J., Anderson, J. L., Maginn, E., & Brennecke, J. F., 2005).

Potential for Antimicrobial and Anti-electrostatic Properties

  • Antimicrobial and Anti-electrostatic Qualities : Research by Cieniecka-Rosłonkiewicz et al. (2005) on a range of phosphonium ionic liquids, including those with tetrafluoroborate, suggests potential antimicrobial activity and anti-electrostatic properties. This could indicate similar properties for 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate) (Cieniecka-Rosłonkiewicz, A., Pernak, J., Kubis-Feder, J., Ramani, A., Robertson, A., & Seddon, K. R., 2005).

Other Chemical Reactions and Syntheses

  • Synthetic Protocols and Reactions : Doyle et al. (2014) describe a synthetic protocol for 1,2-Bis(dialkylphosphino)ethanes, which could potentially be applied or adapted for the synthesis of 1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate). This protocol uses sodium aluminium hydride/sodium hydride reduction, showcasing its utility for large-scale syntheses (Doyle, L. R., Heath, A., Low, C. H., & Ashley, A. E., 2014).

properties

IUPAC Name

dicyclopentyl(2-dicyclopentylphosphaniumylethyl)phosphanium;ditetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H40P2.2BF4/c1-2-10-19(9-1)23(20-11-3-4-12-20)17-18-24(21-13-5-6-14-21)22-15-7-8-16-22;2*2-1(3,4)5/h19-22H,1-18H2;;/q;2*-1/p+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAXMXBMZLDGLW-UHFFFAOYSA-P
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.[B-](F)(F)(F)F.C1CCC(C1)[PH+](CC[PH+](C2CCCC2)C3CCCC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H42B2F8P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97%
Reactant of Route 2
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97%
Reactant of Route 3
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97%
Reactant of Route 4
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97%
Reactant of Route 5
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97%
Reactant of Route 6
1,2-Bis(dicyclopentylphosphonium)ethane bis(tetrafluoroborate), min. 97%

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